MeOSuc-Ala-Ala-Pro-Val-AMC
Overview
Description
“MeOSuc-Ala-Ala-Pro-Val-AMC” (also known as MeOSuc-AAPV-AMC) is a fluorogenic substrate for human leukocyte and porcine pancreatic elastase . The methoxy succinyl (MeO-Suc) peptide AAPV is avidly hydrolyzed by these elastases but not by cathepsin G .
Synthesis Analysis
The synthesis of MeOSuc-Ala-Ala-Pro-Val-AMC involves the attachment of a 7-amino-4-methylcoumarin (AMC) molecule to the C-terminal carboxyl group of the peptide sequence . This results in a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .
Molecular Structure Analysis
The molecular formula of MeOSuc-Ala-Ala-Pro-Val-AMC is C31H41N5O9 . It has a molecular weight of 627.7 g/mol . The formal name of the compound is N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide .
Chemical Reactions Analysis
The methoxy succinyl (MeO-Suc) peptide AAPV in MeOSuc-Ala-Ala-Pro-Val-AMC is avidly hydrolyzed by human leukocyte and porcine pancreatic elastases but not by cathepsin G . The addition of 7-amino-4-methylcoumarin (AMC) generates a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .
Physical And Chemical Properties Analysis
MeOSuc-Ala-Ala-Pro-Val-AMC is a crystalline solid . It has a solubility of 20 mg/ml in DMF, 0.5 mg/ml in a 1:1 solution of DMF:PBS (pH 7.2), and 16 mg/ml in DMSO . It has an emission range of 440-460 nm and an excitation range of 355-380 nm .
Scientific Research Applications
Proton Inventory as a Mechanistic Probe
The compound MeOSuc-Ala-Ala-Pro-Val-AMC has been studied in the context of human leukocyte elastase catalysis. Proton inventories for this compound's hydrolysis have been analyzed to provide insight into the substrate-enzyme interaction, suggesting the role of substrate structure in the operation of the catalytic triad. This research indicates a complex mechanism of protolytic catalysis involving the full functioning of the catalytic triad and the transfer of multiple protons in the rate-limiting transition state (Stein, Strimpler, Hori, & Powers, 1987).
Aminolysis of Acyl-Enzymes
MeOSuc-Ala-Ala-Pro-Val-AMC has also been used in studies analyzing aminolysis of acyl-enzymes of human leukocyte elastase. These studies have shown a correlation between the hydrophobicity of the side chain and the nucleophilic reactivity toward MeOSuc-Ala-Ala-Pro-Val-HLE, providing insights into substrate specificity and the interactions of enzyme structures with various nucleophiles (Stein & Strimpler, 1987).
Enzyme Sensitivity and Specificity Studies
The compound has been part of research aimed at determining the sensitivity of substrates for human leukocyte and porcine pancreatic elastase. Studies involving MeOSuc-Ala-Ala-Pro-Val-AMC have facilitated the development of assays to measure the enzymatic activity of these proteases, helping to better understand their kinetic properties and potential applications in various biochemical and medical contexts (Castillo, Nakajima, Zimmerman, & Powers, 1979).
Mechanistic Insights into Specificity Requirements
Further research has been conducted to understand the specificity requirements of human leukocyte elastase in the hydrolysis of peptide-based thiobenzyl esters and p-nitroanilides, including MeOSuc-Ala-Ala-Pro-Val-AMC. This work has provided valuable insights into the critical interactions and kinetic consequences of substrate recognition by the enzyme (Stein, Strimpler, Hori, & Powers, 1987).
Safety And Hazards
MeOSuc-Ala-Ala-Pro-Val-AMC should be stored at -20°C for stability . It is not for human or veterinary use . In case of accidental exposure, it is recommended to avoid inhalation of dusts, use respiratory protective device in case of insufficient ventilation, and rinse skin or eyes with water in case of contact .
properties
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O9/c1-16(2)27(30(42)34-20-9-10-21-17(3)14-26(39)45-23(21)15-20)35-29(41)22-8-7-13-36(22)31(43)19(5)33-28(40)18(4)32-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H,32,37)(H,33,40)(H,34,42)(H,35,41)/t18-,19-,22-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEUDEVBFFPSEI-NFHWZJRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MeOSuc-Ala-Ala-Pro-Val-AMC |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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